15:0 Cholesteryl ester-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C42H74O2 |

|---|---|

Molecular Weight |

618.1 g/mol |

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentadecanoate |

InChI |

InChI=1S/C42H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-22-40(43)44-35-27-29-41(5)34(31-35)23-24-36-38-26-25-37(33(4)21-19-20-32(2)3)42(38,6)30-28-39(36)41/h23,32-33,35-39H,7-22,24-31H2,1-6H3/t33-,35+,36+,37-,38+,39+,41+,42-/m1/s1/i2D3,3D3,32D |

InChI Key |

BDBPUUADYAQHAV-YQSOVACPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCCCCCCCCCC)C)C)C([2H])([2H])[2H] |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Role of 15:0 Cholesteryl Ester-d7 in Advanced Lipidomics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of lipidomics, precise and accurate quantification of lipid species is paramount to understanding cellular processes, disease pathogenesis, and the efficacy of therapeutic interventions. Cholesteryl esters, the storage and transport form of cholesterol, are key players in lipid metabolism and are implicated in various physiological and pathological states, including atherosclerosis and neurodegenerative diseases. The quantification of these nonpolar lipids, however, presents analytical challenges due to their complex mixture and ionization behavior in mass spectrometry. To overcome these hurdles, stable isotope-labeled internal standards are indispensable. This guide focuses on the application of 15:0 Cholesteryl ester-d7, a deuterated analog of a cholesteryl ester with a pentadecanoic acid chain, as a crucial tool for the accurate quantification of cholesteryl esters in biological samples using mass spectrometry-based lipidomics platforms.

Core Application: An Internal Standard for Quantitative Lipidomics

This compound serves as an ideal internal standard for the quantification of a wide range of cholesteryl ester species in complex biological matrices such as plasma, serum, cells, and tissues.[1] Its utility stems from several key properties:

-

Chemical Similarity: It closely mimics the chemical and physical properties of endogenous cholesteryl esters, ensuring similar behavior during lipid extraction and chromatographic separation.

-

Mass Shift: The incorporation of seven deuterium atoms on the cholesterol moiety results in a distinct mass shift, allowing it to be differentiated from endogenous, non-labeled cholesteryl esters by the mass spectrometer.[2]

-

Minimizing Experimental Variability: By adding a known amount of this compound to a sample at the beginning of the workflow, it accounts for variations in sample preparation, extraction efficiency, and instrument response, thereby enabling accurate and reproducible quantification.

Experimental Protocols

The use of this compound is integrated into a multi-step lipidomics workflow. The following sections detail a generalized experimental protocol, with specific parameters that may be adapted based on the sample type and instrumentation.

Lipid Extraction

A modified Bligh & Dyer or Folch extraction method is commonly employed to isolate lipids from biological samples.[3][4]

-

Sample Homogenization: Tissues are homogenized in a suitable buffer, while cell pellets are resuspended in phosphate-buffered saline (PBS). Plasma or serum samples can be used directly.

-

Internal Standard Spiking: A known amount of this compound (and other internal standards for different lipid classes) is added to the homogenate or plasma. The concentration of the internal standard should be optimized based on the expected concentration of the analytes in the sample.

-

Solvent Extraction: A mixture of chloroform and methanol (typically 2:1 v/v) is added to the sample, followed by vigorous vortexing to ensure thorough mixing.[4]

-

Phase Separation: The addition of water or an aqueous salt solution induces phase separation, resulting in an upper aqueous phase and a lower organic phase containing the lipids.

-

Lipid Recovery: The lower organic phase is carefully collected, and the solvent is evaporated under a stream of nitrogen. The dried lipid extract is then reconstituted in a suitable solvent for LC-MS analysis (e.g., a mixture of isopropanol, acetonitrile, and water).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Reversed-phase liquid chromatography is typically used to separate the different cholesteryl ester species based on their hydrophobicity before their detection by the mass spectrometer.

Table 1: Representative LC-MS/MS Parameters for Cholesteryl Ester Analysis

| Parameter | Typical Setting |

| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium formate |

| Mobile Phase B | Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate |

| Flow Rate | 0.2-0.5 mL/min |

| Gradient | A time-gradient from a lower to a higher percentage of Mobile Phase B |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Scan Type | Multiple Reaction Monitoring (MRM) or Precursor Ion Scan |

| Precursor Ion | [M+NH4]+ adduct of the cholesteryl ester |

| Product Ion | m/z 369.3 (characteristic fragment of the cholesterol backbone) |

Note: These are representative parameters and should be optimized for the specific instrument and application.

Quantification

Quantification is achieved by comparing the peak area of the endogenous cholesteryl ester species to the peak area of the this compound internal standard. A calibration curve is typically generated using a series of standards containing known concentrations of a representative cholesteryl ester and a fixed concentration of the internal standard.

Data Presentation

The use of this compound allows for the generation of robust quantitative data. The following table provides an example of how such data can be presented.

Table 2: Example Quantitative Data for Cholesteryl Esters in Human Plasma

| Cholesteryl Ester Species | Concentration (µg/mL) ± SD |

| CE 16:0 | 150.5 ± 12.3 |

| CE 18:2 | 350.2 ± 25.8 |

| CE 18:1 | 280.7 ± 21.1 |

| CE 20:4 | 85.3 ± 9.1 |

| Internal Standard | |

| This compound | Spiked at 10 µg/mL |

Visualizations

Experimental Workflow

Caption: Experimental workflow for cholesteryl ester quantification.

Cholesterol and Cholesteryl Ester Metabolism

Cholesteryl esters are synthesized from cholesterol through the action of two key enzymes: Acyl-CoA:cholesterol acyltransferase (ACAT) in cells and Lecithin:cholesterol acyltransferase (LCAT) in plasma.[1][5] These esters are then stored in lipid droplets or transported in lipoproteins.

Caption: Key pathways of cholesteryl ester synthesis.

Conclusion

This compound is an essential tool in modern lipidomics, enabling the accurate and precise quantification of cholesteryl esters in a variety of biological samples. Its use in conjunction with advanced LC-MS/MS techniques provides researchers with reliable data to unravel the complex roles of cholesteryl esters in health and disease, and to facilitate the development of novel diagnostics and therapeutics. The methodologies and pathways described in this guide provide a framework for the successful implementation of this powerful analytical strategy.

References

- 1. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]

- 2. agilent.com [agilent.com]

- 3. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. med.libretexts.org [med.libretexts.org]

15:0 Cholesteryl Ester-d7: A Technical Guide to its Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and analysis of 15:0 Cholesteryl ester-d7. This deuterated lipid is a critical internal standard for the accurate quantification of cholesteryl esters in complex biological matrices through mass spectrometry. This document outlines its physicochemical characteristics, detailed experimental protocols for its use, and its relevance within the broader context of cholesteryl ester metabolism.

Chemical Properties and Structure

This compound, also known as cholesteryl-d7 pentadecanoate, is the deuterated form of cholesteryl pentadecanoate. The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification, as it behaves chemically and chromatographically similarly to its endogenous, non-deuterated counterpart.

Below is a summary of the key chemical and physical properties for both this compound and its non-deuterated analog, Cholesteryl pentadecanoate.

Table 1: Chemical Properties of this compound

| Property | Value |

| Chemical Name | Cholesteryl-d7 pentadecanoate |

| Synonyms | 15:0 Cholesteryl-d7 ester |

| Molecular Formula | C₄₂H₆₇D₇O₂[1] |

| Molecular Weight | 618.08 g/mol [1] |

| CAS Number | 2260669-27-8[1] |

| Physical Form | Powder[1] |

| Storage Temperature | -20°C[1] |

| Purity | >99% (TLC)[1] |

Table 2: Chemical and Physical Properties of Cholesteryl Pentadecanoate (Non-deuterated)

| Property | Value |

| Chemical Name | Cholesteryl pentadecanoate |

| Synonyms | Cholesterol pentadecylate, CE(15:0) |

| Molecular Formula | C₄₂H₇₄O₂[2] |

| Molecular Weight | 611.04 g/mol |

| CAS Number | 25605-88-3 |

| Boiling Point | 641.13 °C @ 760.00 mm Hg (estimated)[3] |

| Flash Point | 341.40 °C (estimated)[3] |

| logP (o/w) | 17.612 (estimated)[3] |

| Water Solubility | 2.291e-012 mg/L @ 25 °C (estimated)[3] |

Experimental Protocols

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of cholesteryl esters. Below is a detailed methodology adapted from established protocols for the analysis of cholesteryl esters in biological samples.[3][4]

Quantitative Analysis of Cholesteryl Esters by LC-MS/MS

This protocol outlines the steps for sample preparation, chromatographic separation, and mass spectrometric detection of cholesteryl esters using this compound as an internal standard.

1. Sample Preparation and Lipid Extraction:

-

Internal Standard Spiking: To each biological sample (e.g., plasma, serum, tissue homogenate), add a known amount of this compound solution.

-

Lipid Extraction: Perform lipid extraction using a modified Bligh-Dyer method or a methyl tert-butyl ether (MTBE)-based extraction to efficiently extract neutral lipids like cholesteryl esters.

-

Solvent Evaporation: Dry the lipid extract under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as a mixture of chloroform and methanol.

2. Liquid Chromatography Separation:

-

LC System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: Employ a C18 reversed-phase column for the separation of cholesteryl esters.

-

Mobile Phases:

-

Mobile Phase A: A mixture of water and methanol containing ammonium acetate.

-

Mobile Phase B: A mixture of methanol and chloroform containing ammonium acetate.

-

-

Gradient Elution: Implement a gradient elution program starting with a lower percentage of Mobile Phase B and gradually increasing to elute the highly hydrophobic cholesteryl esters.

3. Mass Spectrometry Detection:

-

Mass Spectrometer: Use a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

-

Ionization Mode: Operate in positive ionization mode.

-

Multiple Reaction Monitoring (MRM): Set up MRM transitions for the precursor and product ions of both the endogenous cholesteryl esters and the this compound internal standard. The characteristic neutral loss of the cholesterol backbone (m/z 369.35) is often monitored.

-

Data Analysis: Quantify the endogenous cholesteryl esters by calculating the ratio of the peak area of the analyte to the peak area of the this compound internal standard and comparing it to a calibration curve.

Below is a graphical representation of the experimental workflow.

References

- 1. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

- 2. biorxiv.org [biorxiv.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Absolute quantification of cholesteryl esters using liquid chromatography-tandem mass spectrometry uncovers novel diagnostic potential of urinary sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

The Linchpin of Precision: A Technical Guide to Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, the pursuit of accuracy and precision is paramount. This in-depth technical guide explores the critical role of deuterated internal standards in achieving reliable and reproducible results. By serving as ideal internal benchmarks, these stable isotope-labeled compounds are instrumental in correcting for analytical variability, thereby ensuring the integrity of data in drug discovery, development, and clinical diagnostics.

Core Principles: The Power of a Subtle Mass Shift

Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by deuterium (²H), a stable, non-radioactive isotope of hydrogen.[1] This substitution results in a minimal increase in the molecule's mass, making it distinguishable from the native analyte by a mass spectrometer. However, the physicochemical properties of the deuterated standard remain nearly identical to the unlabeled analyte.[2] This fundamental principle is the cornerstone of its utility.

The key advantages of using deuterated standards stem from this near-identical behavior:

-

Co-elution with the Analyte: In chromatographic separations like liquid chromatography (LC), the deuterated standard and the analyte exhibit almost identical retention times. This co-elution ensures that both compounds are subjected to the same experimental conditions at the same time, including variations in the analytical column and mobile phase composition.[2]

-

Similar Ionization Efficiency: In the mass spectrometer's ion source, the deuterated standard and the analyte ionize with very similar efficiency. This is crucial for correcting for matrix effects, where other components in a complex sample can suppress or enhance the ionization of the target analyte.

-

Correction for Variability: By adding a known amount of the deuterated internal standard to every sample, calibrator, and quality control sample at the beginning of the workflow, it acts as a reliable reference to correct for inconsistencies throughout the entire analytical process. This includes variations in sample preparation, such as extraction efficiency and volumetric dilutions, as well as fluctuations in instrument performance, like injection volume and detector response.[2]

Data Presentation: A Quantitative Comparison

The superiority of deuterated internal standards over non-isotopically labeled (analogue) internal standards is evident in the improved precision and accuracy of quantitative assays. The following tables summarize comparative data from various bioanalytical studies.

| Parameter | Deuterated Internal Standard | Non-Deuterated (Analogue) Internal Standard | Reference |

| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% | [3] |

| Precision (%CV) | Typically <10% | Can be >15% | [3] |

| Matrix Effect | Effectively compensated | Inconsistent and variable compensation | [3] |

| Recovery Correction | Excellent, tracks analyte recovery | Variable, can differ significantly from analyte | [3] |

| Study Focus | Analyte | Internal Standard Type | Improvement with Deuterated Standard | Reference |

| Anticancer Agent Bioanalysis | Kahalalide F | Deuterated vs. Analogue | Mean bias improved from 96.8% to 100.3% | [4] |

| Immunosuppressant Monitoring | Sirolimus | Deuterated vs. Analogue | Coefficient of Variation (CV) improved from 7.6-9.7% to 2.7-5.7% | [5] |

Mandatory Visualizations

Experimental Workflows and Signaling Pathways

Visualizing complex experimental workflows and biological pathways is crucial for understanding the role of deuterated standards in a broader context. The following diagrams, generated using the Graphviz DOT language, illustrate key processes.

Caption: General workflow for quantitative bioanalysis using a deuterated internal standard.

Caption: How a deuterated IS corrects for matrix effects during ionization.

Caption: SILAC workflow for quantitative phosphoproteomics.

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reproducible bioanalytical science. The following sections provide methodologies for key experiments where deuterated standards are integral.

Protocol 1: Evaluation of Matrix Effects

Objective: To assess the ability of a deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma) from different sources.

Materials:

-

Analyte of interest

-

Deuterated internal standard

-

Blank biological matrix (e.g., human plasma) from at least six different sources

-

All necessary solvents and reagents for sample preparation and LC-MS analysis

Procedure:

-

Preparation of Solutions:

-

Set 1 (Neat Solution): Prepare a solution of the analyte and the deuterated internal standard in the final reconstitution solvent at a concentration representative of the mid-range of the calibration curve.

-

Set 2 (Post-extraction Spiked Matrix): Extract blank plasma from the six different sources using the intended analytical method. After the final extraction step, spike the analyte and the deuterated internal standard into the extracted matrix at the same concentration as in Set 1.

-

-

Sample Analysis: Analyze all prepared samples by LC-MS/MS.

-

Data Analysis:

-

Calculate the Matrix Factor (MF) for the analyte and the internal standard for each matrix source:

-

MF = (Peak area in Set 2) / (Peak area in Set 1)

-

-

Calculate the Internal Standard-Normalized Matrix Factor:

-

IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

-

-

The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix sources should be within an acceptable range (typically ≤15%) to demonstrate effective compensation for matrix effects.

-

Protocol 2: Pharmacokinetic Study Sample Analysis

Objective: To accurately quantify the concentration of a drug in plasma samples from a pharmacokinetic study using a deuterated internal standard.

Materials:

-

Plasma samples from the pharmacokinetic study

-

Deuterated internal standard working solution

-

Protein precipitation solvent (e.g., acetonitrile or methanol)

-

LC-MS/MS system

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of each plasma sample (study sample, calibration standard, or quality control), add 20 µL of the deuterated internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold protein precipitation solvent.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.[6]

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto a validated LC-MS/MS system.

-

Monitor the specific mass transitions for both the analyte and the deuterated internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the deuterated internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

-

Determine the concentration of the analyte in the study samples by interpolating their peak area ratios from the calibration curve.

-

Protocol 3: SILAC-based Phosphoproteomics for Signaling Pathway Analysis

Objective: To identify and quantify changes in protein phosphorylation in response to a specific stimulus, thereby elucidating signaling pathway activation.

Materials:

-

Two populations of cultured cells

-

"Light" cell culture medium (containing normal amino acids)

-

"Heavy" cell culture medium (containing a deuterated essential amino acid, e.g., deuterated leucine)

-

Stimulus of interest (e.g., growth factor, drug)

-

Lysis buffer with phosphatase and protease inhibitors

-

Trypsin for protein digestion

-

Materials for phosphopeptide enrichment (e.g., TiO2 or Fe-IMAC beads)

-

LC-MS/MS system

Procedure:

-

Cell Culture and Labeling:

-

Culture one population of cells in the "light" medium and the other in the "heavy" medium for at least five cell divisions to ensure complete incorporation of the labeled amino acid.

-

-

Cell Treatment and Lysis:

-

Treat the "heavy" labeled cells with the stimulus of interest. The "light" labeled cells serve as the control.

-

Combine equal numbers of cells from both populations and lyse them together.

-

-

Protein Digestion and Phosphopeptide Enrichment:

-

Digest the combined protein lysate with trypsin.

-

Enrich for phosphopeptides from the resulting peptide mixture using appropriate affinity chromatography.

-

-

LC-MS/MS Analysis:

-

Analyze the enriched phosphopeptides by LC-MS/MS.

-

-

Data Analysis:

-

Identify phosphopeptides and quantify the ratio of the peak intensities of the "heavy" versus "light" isotopic forms for each peptide.

-

A significant change in this ratio indicates a change in the phosphorylation status of that protein in response to the stimulus.

-

Map the identified regulated phosphoproteins to known signaling pathways to understand the cellular response.

-

Conclusion

References

- 1. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of SILAC Labeling in Phosphoproteomics Analysis | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: Certificate of Analysis and Purity of 15:0 Cholesteryl Ester-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis and purity assessment for 15:0 Cholesteryl ester-d7 (cholesteryl-d7 pentadecanoate). The document outlines the key analytical data, detailed experimental methodologies for purity determination, and visual representations of the compound's structure and analytical workflow. This information is critical for ensuring the quality and reliability of this internal standard in research and drug development applications.

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a certificate of analysis for this compound.[1]

Table 1: General Properties [1]

| Property | Specification |

| Molecular Weight | 618.095 |

| Chemical Formula | C₄₂H₆₇D₇O₂ |

| Physical State | White solid powder |

| Storage | -20°C |

| Stability | At least one year from date of receipt |

Table 2: Purity and Analytical Specifications [1]

| Analysis | Specification | Result |

| Physical Examination | White solid, no foreign matter | Pass |

| TLC Purity | >99% | Pass |

| HPLC-ELSD Purity | NLT 99% (AUC) | 99% (AUC) |

| Proton NMR | Spectrum consistent with structure | Consistent |

| Mass Spectrometry | [M+NH₄]⁺ = 636.095 ± 1 amu | [M+NH₄]⁺ = 635.9 amu |

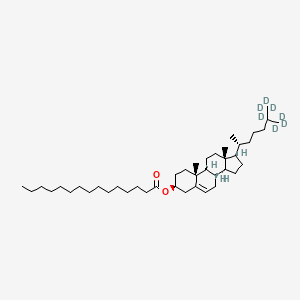

Chemical Structure

The chemical structure of this compound consists of a cholesterol-d7 moiety esterified with pentadecanoic acid. The deuterium atoms are located on the terminal methyl and adjacent methylene groups of the cholesterol side chain.

Caption: Chemical structure of this compound.

Experimental Protocols

The following sections detail the methodologies used to assess the purity and identity of this compound.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for assessing the purity of cholesteryl esters.[2][3]

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Sample Preparation: The sample is dissolved in a suitable solvent such as chloroform or a mixture of chloroform and methanol.

-

Mobile Phase: A non-polar solvent system is used to achieve good separation. A common mobile phase is a mixture of hexane and ethyl acetate (e.g., 8:2 v/v).[1] For separating neutral lipids, a mixture of hexane:diethyl ether:acetic acid (e.g., 130:40:1.5 v/v/v) can also be employed.[4]

-

Development: The plate is developed in a sealed chamber saturated with the mobile phase.

-

Visualization: The spots are visualized under UV light (if fluorescent indicator is present in the silica gel) and by staining with reagents such as iodine vapor, phosphomolybdic acid, or by charring with a sulfuric acid solution followed by heating.[2]

-

Purity Assessment: The purity is assessed by the absence of secondary spots. For quantitative analysis, the spots can be scraped, the compound extracted, and then quantified by another method, or by densitometry.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD is a powerful technique for the quantitative analysis of non-volatile compounds like cholesteryl esters that lack a strong UV chromophore.[5][6][7]

-

Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and an ELSD detector.

-

Column: A reversed-phase C18 column is typically used for the separation of lipids.

-

Mobile Phase: A gradient elution is often employed. For example, a gradient of methanol and water with a small amount of formic acid can be used.[8] Another common mobile phase system involves a gradient of water/methanol with trifluoroacetic acid (TFA) and methanol.[5]

-

ELSD Settings:

-

Quantification: The peak area from the ELSD is proportional to the mass of the analyte. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of the molecule.[9][10][11][12]

-

Sample Preparation: 5-25 mg of the sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.[13]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: A standard proton spectrum is acquired. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay to ensure accurate integration if quantification is desired.[13]

-

Spectral Analysis: The chemical shifts, splitting patterns, and integration of the proton signals are compared to the expected spectrum for this compound. Characteristic signals for the cholesteryl moiety and the pentadecanoate chain are identified to confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic labeling of the compound.[1][14][15]

-

Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used for cholesteryl esters.[14] ESI often involves the formation of adducts, such as ammonium adducts ([M+NH₄]⁺), to enhance ionization.[1]

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass determination.

-

Analysis Mode: The analysis is typically performed in positive ion mode.

-

Data Interpretation: The mass spectrum is examined for the presence of the molecular ion (or its adduct) corresponding to the calculated exact mass of this compound. The isotopic pattern should also be consistent with the presence of seven deuterium atoms.

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis and certification of this compound.

Caption: Analytical workflow for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. aocs.org [aocs.org]

- 3. Cholesterol ester analysis | Cyberlipid [cyberlipid.gerli.com]

- 4. Direct Measurement of Free and Esterified Cholesterol Mass in Differentiated Human Podocytes: A TLC and Enzymatic Assay-Based Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. A Reliable HPLC-ELSD Method for Determination of Cholesterol, Phosphatidylcholine, Lysophosphatidylcholine Content and the Stability of a Liposomal Formulation | Semantic Scholar [semanticscholar.org]

- 8. HPLC ELSD Method for Analysis of Cholesterol on Lipak Column | SIELC Technologies [sielc.com]

- 9. Assessment of cholesteryl ester transfer protein function in lipoprotein mixtures by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Proton NMR Enables the Absolute Quantification of Aqueous Metabolites and Lipid Classes in Unique Mouse Liver Samples | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Nuclear Magnetic Resonance (NMR) Study for the Detection and Quantitation of Cholesterol in HSV529 Therapeutic Vaccine Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Storage and Handling of 15:0 Cholesteryl Ester-d7

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive details on the proper storage and handling of 15:0 Cholesteryl ester-d7 (cholesteryl-d7 pentadecanoate), a deuterated lipid standard crucial for a range of applications, including its use as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1] Adherence to these guidelines is essential to maintain the compound's chemical purity, isotopic integrity, and stability, ensuring the accuracy and reproducibility of experimental results.

Product Specifications and Storage Conditions

Proper storage is the most critical factor in preserving the stability of this compound. The compound is typically supplied as a powder and requires specific conditions to prevent degradation.

Table 1: Quantitative Storage and Stability Data

| Parameter | Specification | Source(s) |

| Physical Form | Powder | |

| Long-Term Storage Temperature | -20°C (recommended range: -25°C to -15°C) | [2][3][4] |

| Shipping Condition | Typically on dry ice | |

| Stability (as solid) | At least 1 year at -20°C | [4] |

| Purity | >99% (TLC) | [4] |

| Hygroscopicity | Non-hygroscopic (as solid) | [4] |

| Light Sensitivity | Not light-sensitive | [4] |

Handling Procedures

While this compound is not classified as a hazardous substance, adherence to good laboratory practices is essential to maintain its integrity and ensure user safety.[2]

Personal Protective Equipment (PPE)

Standard laboratory PPE should be worn at all times when handling the compound. This includes:

-

Safety glasses or goggles.

-

Chemical-resistant gloves (inspect prior to use).

-

A lab coat.

Handling the Solid Compound

This compound is a stable, non-hygroscopic powder, which simplifies handling compared to unsaturated lipids.[4][5] However, precautions are still necessary to prevent contamination.

-

Acclimatization: Before opening, the sealed container must be removed from the freezer and allowed to equilibrate to ambient laboratory temperature for at least 30 minutes.[6] This critical step prevents atmospheric moisture from condensing on the cold powder, which could compromise the standard.[6]

-

Atmosphere: While the solid is relatively stable, performing manipulations in a dry, inert atmosphere (e.g., under a gentle stream of nitrogen or argon) is a best practice to minimize any potential for oxidation or moisture absorption.[5]

-

Weighing and Transfer: Use a calibrated analytical balance for accurate weighing. Use clean glass or stainless steel tools for transfer.[5]

Handling Solutions

Once dissolved in an organic solvent, additional precautions are necessary.

-

Container Type: Solutions must be stored in clean, glass containers with Teflon-lined caps.[5][6] Storing organic solutions in plastic containers is not recommended as plasticizers can leach into the solvent and contaminate the standard.[5][6]

-

Inert Atmosphere: Overlay the solvent with an inert gas like nitrogen or argon before sealing the vial to prevent oxidation of the solvent or compound.[5]

-

Storage: Store solutions at -20°C ± 4°C.[5][6] Storage below -30°C is generally not advised unless the solution is in a specially sealed glass ampoule.[5][6]

-

Transfer: Always use glass or stainless steel pipettes or syringes to transfer organic solutions of the lipid.[5] Avoid using plastic pipette tips.[5]

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the standard procedure for preparing a stock solution from the powdered this compound.

Materials

-

This compound powder

-

Calibrated analytical balance

-

Class A volumetric flask

-

Glass syringe or pipette

-

High-purity organic solvent (e.g., chloroform, methanol)

-

Glass vial with a Teflon-lined cap

-

Inert gas (Nitrogen or Argon)

Methodology

-

Equilibrate: Remove the sealed container of this compound from the -20°C freezer and allow it to warm to room temperature for a minimum of 30 minutes.[6]

-

Weigh: In a controlled environment (ideally under inert gas), carefully open the container and accurately weigh the desired mass of the powder.

-

Transfer: Quantitatively transfer the weighed powder into an appropriate Class A volumetric flask.

-

Dissolve: Using a glass syringe or pipette, add a small amount of the chosen organic solvent to the flask to dissolve the powder.[6] Gentle vortexing or sonication can be used to ensure the lipid is completely dissolved, resulting in a clear solution.[6]

-

Dilute: Once fully dissolved, dilute the solution to the calibration mark on the volumetric flask with the same solvent.

-

Mix: Securely cap the flask and mix the solution thoroughly by inversion.

-

Store: Transfer the final stock solution to a clean, clearly labeled glass vial with a Teflon-lined cap.[6] Purge the headspace of the vial with an inert gas before sealing. Store the solution at -20°C.[5][6] For routine use, it is advisable to prepare smaller aliquots to avoid repeated warming and cooling of the main stock.

Visualized Workflow

The following diagram illustrates the recommended workflow for the proper handling and preparation of a this compound stock solution.

Caption: Recommended workflow from receipt to storage of a stock solution.

Safety and Stability Considerations

-

Chemical Stability: The compound is stable under the recommended storage conditions.[2] Avoid contact with strong oxidizing agents.[2] In case of fire, hazardous decomposition products include carbon oxides.[2]

-

Isotopic Stability: The primary risk to isotopic purity is hydrogen-deuterium (H-D) exchange. This is minimized by preventing moisture contamination. Always use dry solvents and handle under a dry atmosphere when possible.

-

Disposal: Unused material should be disposed of in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

References

Solubility of Cholesteryl Esters in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of cholesteryl esters, with a focus on providing a framework for understanding the solubility of specific analogs like 15:0 Cholesteryl ester-d7, in various organic solvents. Due to the limited direct data on the deuterated form, this document leverages available data on cholesterol and other cholesteryl esters to provide a comprehensive resource. The principles and methodologies outlined herein are directly applicable to determining the solubility of this compound.

Core Concepts in Cholesteryl Ester Solubility

Cholesteryl esters are neutral lipids formed by the esterification of cholesterol with a fatty acid. Their solubility is primarily dictated by the physicochemical properties of both the cholesterol backbone and the attached fatty acid chain. The presence of the bulky, rigid sterol nucleus and the flexible, nonpolar fatty acid chain results in a highly lipophilic molecule.

The general principle of "like dissolves like" is paramount in understanding their solubility. Nonpolar cholesteryl esters will dissolve best in nonpolar organic solvents. The introduction of any polarity into the solvent will generally decrease solubility. Factors influencing solubility include:

-

Solvent Polarity: Less polar solvents are generally better at solvating cholesteryl esters.

-

Temperature: Solubility of solids in liquids typically increases with temperature.

-

Fatty Acid Chain Length: The length and saturation of the fatty acid chain can influence the crystal lattice energy and, consequently, the solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities.

Quantitative Solubility Data

Table 1: Solubility of Cholesterol in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility |

| Ethanol | Ambient | ~3.25 g / 100 mL[1] |

| Acetone | Ambient | ~3.25 g / 100 mL[1] |

| Isopropanol | Ambient | ~4.89 g / 100 mL[1] |

| Methanol | 11 - 50 | Data available, follows a best-fit equation[2] |

| Acetonitrile | 11 - 50 | Data available, follows a best-fit equation[2] |

| Benzene | 17 - 77 | Data available, follows a dynamic method determination[2] |

| Toluene | 17 - 77 | Data available, follows a dynamic method determination[2] |

| Cyclohexane | 17 - 77 | Data available, follows a dynamic method determination[2] |

| 1,2-Dichloroethane | 17 - 77 | Data available, follows a dynamic method determination[2] |

| Trichloromethane | 17 - 77 | Data available, follows a dynamic method determination[2] |

| Tetrachloromethane | 17 - 77 | Data available, follows a dynamic method determination[2] |

| n-Alkanols (C1-C12) | 37 | A solubility maximum is observed between C6 and C7 chain length[3] |

| Ethyl Carboxylates | 37 | Data available[3] |

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure. The following outlines a general protocol for determining the solubility of a cholesteryl ester in an organic solvent.

Static Equilibrium Method

This method involves equilibrating a surplus of the solute with the solvent at a constant temperature until the solution is saturated.

Methodology:

-

Preparation: Add an excess amount of the cholesteryl ester to a known volume of the organic solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached. A shaking water bath or a thermostatted agitator is recommended.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. Centrifugation can be used to expedite this process and ensure a clear supernatant.

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution).

-

Solvent Evaporation: Evaporate the solvent from the sample under a stream of inert gas (e.g., nitrogen) or using a vacuum concentrator.

-

Quantification: Determine the mass of the remaining solid residue (the dissolved cholesteryl ester).

-

Calculation: Calculate the solubility in terms of g/L or mol/L.

Dynamic (Polythermal) Method

This method involves monitoring the dissolution of the solute as the temperature of the solvent is changed.

Methodology:

-

Preparation: Prepare a series of solutions with known concentrations of the cholesteryl ester in the chosen solvent.

-

Heating and Observation: Heat the solutions slowly while stirring. The temperature at which the last solid particles dissolve is recorded as the saturation temperature for that specific concentration.

-

Cooling and Observation (Optional but Recommended): Cool the solutions slowly and record the temperature at which the first crystals appear (crystallization temperature).

-

Data Analysis: Plot the saturation temperatures against the corresponding concentrations to generate a solubility curve.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a cholesteryl ester using the static equilibrium method.

Caption: Workflow for Static Equilibrium Solubility Determination.

Conclusion

While direct, quantitative solubility data for this compound in a wide range of organic solvents remains to be extensively published, the principles governing the solubility of cholesterol and other cholesteryl esters provide a robust framework for its estimation and experimental determination. The solubility will be highest in nonpolar organic solvents and will be influenced by temperature. The experimental protocols detailed in this guide offer a clear path for researchers to precisely determine the solubility of this and other lipid molecules in their specific applications.

References

A Technical Guide to 15:0 Cholesteryl Ester-d7 for Advanced Research Applications

This technical guide provides an in-depth overview of 15:0 Cholesteryl ester-d7, a deuterated lipid standard essential for quantitative analysis in life sciences research. Designed for researchers, scientists, and professionals in drug development, this document details the properties, commercial sources, and applications of this stable isotope-labeled compound, with a focus on its use in mass spectrometry-based lipidomics.

Introduction

This compound (cholesteryl-d7 pentadecanoate) is a synthetic, deuterated form of cholesteryl pentadecanoate. The incorporation of seven deuterium atoms onto the cholesterol moiety provides a distinct mass shift, making it an ideal internal standard for the accurate quantification of endogenous cholesteryl esters in complex biological matrices. Its use is critical in studies investigating lipid metabolism, cardiovascular disease, and other metabolic disorders where precise measurement of lipid species is paramount.[1][2]

Commercial Supplier and Product Specifications

This compound is available from several specialized chemical suppliers. The following table summarizes the key quantitative data for this product from prominent vendors.

| Parameter | Avanti Polar Lipids (Merck/Sigma-Aldrich) [1][2][3][4][5][6] | MedChemExpress [7] | Biosynth [8] |

| Product Number | 700144P | HY-139501 | KQD66927 |

| Molecular Formula | C₄₂H₆₇D₇O₂ | C₄₂H₆₇D₇O₂ | C₄₂H₆₇D₇O₂ |

| Molecular Weight | 618.095 g/mol [3][9] | 618.08 g/mol [2] | Not Specified |

| CAS Number | 2260669-27-8[2][5][6][7] | 2260669-27-8[7] | 2260669-27-8 |

| Purity | >99% (TLC, HPLC-ELSD)[1][3][6] | >98% | >98% |

| Physical State | White Solid Powder[1][3][9] | Solid | Solid |

| Storage Temperature | -20°C[1][2][3][6][9] | -20°C | -20°C |

| Available Quantities | 10 mg, 25 mg[1][2] | 1 mg, 5 mg | Inquire |

Experimental Protocols: Application in Lipidomics

This compound is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based lipidomics workflows for the relative or absolute quantification of cholesteryl esters. Below is a representative protocol for the analysis of cholesteryl esters in plasma.

Sample Preparation and Lipid Extraction

This protocol is adapted from established lipid extraction methods.

-

Internal Standard Spiking: To 10 µL of plasma, add a precise amount (e.g., 1 µg) of this compound from a stock solution of known concentration. This step is critical as it accounts for variability in extraction efficiency and instrument response.

-

Lipid Extraction (Folch Method):

-

Add 200 µL of a 2:1 (v/v) chloroform:methanol mixture to the spiked plasma sample.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Add 50 µL of 0.9% NaCl solution and vortex for another minute.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.

-

Carefully collect the lower organic phase (containing the lipids) using a glass syringe and transfer to a new tube.

-

Dry the extracted lipids under a gentle stream of nitrogen.

-

-

Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis, such as 9:1 (v/v) methanol:chloroform or isopropanol.

LC-MS/MS Analysis

-

Chromatography:

-

Column: A C18 reversed-phase column is typically used for separating cholesteryl esters based on their fatty acyl chain length and degree of unsaturation.

-

Mobile Phase: A gradient of two mobile phases is commonly employed. For example:

-

Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

-

-

Gradient: A linear gradient from 30% B to 100% B over 20 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 30% B.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used. Cholesteryl esters form ammonium adducts [M+NH₄]⁺.

-

Analysis Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) on a triple quadrupole or high-resolution mass spectrometer, respectively.

-

Transitions to Monitor:

-

Endogenous Cholesteryl Esters (CEs): The precursor ion is the [M+NH₄]⁺ adduct of the specific CE. The characteristic product ion for all CEs is m/z 369.3, which corresponds to the cholestadiene fragment after the loss of the fatty acyl chain and ammonia.

-

This compound (Internal Standard):

-

Precursor Ion: m/z 636.0 ([C₄₂H₆₇D₇O₂ + NH₄]⁺)

-

Product Ion: m/z 376.4 (corresponding to the deuterated cholestadiene fragment [d₇-cholesterol - H₂O]⁺)

-

-

-

Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas for the SRM/PRM transitions of both the endogenous cholesteryl esters and the this compound internal standard.

-

Response Ratio Calculation: Calculate the ratio of the peak area of each endogenous cholesteryl ester to the peak area of the internal standard.

-

Quantification: The concentration of the endogenous cholesteryl esters can be determined by comparing this ratio to a calibration curve generated using known amounts of authentic cholesteryl ester standards.

Visualization of Experimental Workflow

The following diagram illustrates the typical lipidomics workflow employing this compound as an internal standard.

Caption: Lipidomics workflow using this compound internal standard.

References

- 1. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]

- 2. Synthesis of (2β,3α,6-²H₃cholesteryl linoleate and cholesteryl oleate as internal standards for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipidomics Workflow for Analyzing Lipid Profiles Using Multiple Reaction Monitoring (MRM) in Liver Homogenate of Mice with Non-alcoholic Steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cholesterol Ester Analysis Service - Creative Proteomics [creative-proteomics.com]

- 5. avantiresearch.com [avantiresearch.com]

- 6. avantiresearch.com [avantiresearch.com]

- 7. skyline.ms [skyline.ms]

- 8. Cholesteryl ester | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

molecular weight and formula of 15:0 cholesteryl-d7 ester

This guide provides an in-depth look at the molecular characteristics of 15:0 cholesteryl-d7 ester, a deuterated form of cholesteryl pentadecanoate. This compound is of significant interest to researchers in the fields of lipidomics and drug development, where isotopically labeled standards are crucial for accurate quantification and metabolic studies.

Molecular Formula and Weight

The incorporation of seven deuterium atoms distinguishes 15:0 cholesteryl-d7 ester from its non-deuterated counterpart, 15:0 cholesteryl ester. This isotopic substitution results in a predictable increase in its molecular weight.

The molecular formula for the non-deuterated 15:0 cholesteryl ester is C42H74O2.[1][2] In the deuterated variant, seven hydrogen atoms are replaced by deuterium atoms, leading to the molecular formula C42H67D7O2.[3]

The calculated molecular weight for 15:0 cholesteryl-d7 ester is approximately 618.1 g/mol .[4] This is a critical parameter for mass spectrometry-based applications, enabling precise identification and quantification. The atomic weight of deuterium is approximately 2.014 atomic mass units.[5][6][7]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 15:0 Cholesteryl Ester | C42H74O2 | ~611.05 |

| 15:0 Cholesteryl-d7 Ester | C42H67D7O2 | ~618.1 |

Experimental Protocols

The determination of the molecular weight and formula of isotopically labeled compounds such as 15:0 cholesteryl-d7 ester relies on high-resolution mass spectrometry (HRMS).

Methodology for Molecular Weight and Formula Determination:

-

Sample Preparation: A dilute solution of 15:0 cholesteryl-d7 ester is prepared in an appropriate organic solvent, such as a mixture of chloroform and methanol.

-

Infusion and Ionization: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. Electrospray ionization (ESI) is a commonly employed technique to generate gas-phase ions of the analyte.

-

Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument. These instruments are capable of measuring the mass-to-charge ratio (m/z) of ions with high accuracy and precision.

-

Data Analysis: The acquired mass spectrum will show a prominent peak corresponding to the molecular ion of 15:0 cholesteryl-d7 ester. The accurate mass measurement of this peak allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula. The molecular weight is then calculated from this formula.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the base compound to its deuterated form and the resulting change in molecular properties.

References

- 1. 15:0 Cholesteryl ester | C42H74O2 | CID 24779606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NP-MRD: Showing NP-Card for cholesteryl pentadecanoate (NP0156394) [np-mrd.org]

- 3. avantiresearch.com [avantiresearch.com]

- 4. 15:0 Cholesteryl ester-d7 | C42H74O2 | CID 164516899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Deuterium - Wikipedia [en.wikipedia.org]

- 6. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]

- 7. byjus.com [byjus.com]

Technical Guide: Physical and Chemical Properties of 15:0 Cholesteryl Ester-d7 Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical state, appearance, and key chemical properties of 15:0 Cholesteryl ester-d7 powder. This deuterated form of cholesteryl pentadecanoate is a valuable tool in various research applications, particularly in lipidomics and studies involving cholesterol metabolism.

Physical State and Appearance

This compound is supplied as a powder.[1] While the specific color of the powder is not detailed in publicly available safety and technical data sheets, cholesteryl esters are generally white to off-white crystalline solids. The product is shipped on dry ice and requires storage at -20°C to ensure its stability.[1]

Chemical and Physical Data

The following table summarizes the key quantitative data for this compound powder.

| Property | Value | Reference |

| Chemical Name | cholesteryl-d7 pentadecanoate | [1] |

| Molecular Formula | C₄₂H₆₇D₇O₂ | |

| Molecular Weight | 618.08 g/mol | |

| CAS Number | 2260669-27-8 | |

| Purity | >99% (as determined by TLC) | |

| Storage Temperature | -20°C |

Handling and Storage

Due to the limited information on its toxicological properties, standard laboratory safety protocols should be followed when handling this compound powder.[2] The product is stable for at least one year when stored at the recommended temperature of -20°C.[3] It is not classified as a hazardous substance.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are proprietary to the manufacturer. However, the purity of the compound is typically assessed using Thin-Layer Chromatography (TLC), a standard technique for separating mixtures of non-volatile compounds.

A general workflow for the quality control of this compound powder is outlined in the diagram below.

Logical Relationships of Properties

The key identifiers and properties of this compound are interconnected, as illustrated in the following diagram.

References

stability of 15:0 Cholesteryl ester-d7 under different conditions

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability of 15:0 Cholesteryl ester-d7 (cholesteryl pentadecanoate-d7), a saturated cholesteryl ester isotopically labeled with deuterium. As a critical internal standard in lipidomic and metabolomic studies, understanding its stability under various conditions is paramount for ensuring data accuracy and reproducibility. This document outlines recommended storage and handling procedures, potential degradation pathways, and methodologies for stability assessment.

Overview of this compound Stability

This compound is a saturated lipid, which inherently grants it greater stability compared to its unsaturated counterparts. The primary degradation pathways of concern are hydrolysis of the ester bond and, to a lesser extent, oxidation. The deuterium labeling on the cholesterol moiety is generally stable and not expected to exchange under typical laboratory conditions.

Key Stability Factors:

-

Temperature: Elevated temperatures accelerate hydrolytic and oxidative degradation.

-

pH: Highly acidic or basic conditions can catalyze the hydrolysis of the ester linkage.

-

Light: While saturated lipids are less prone to photo-oxidation, prolonged exposure to UV light should be avoided.[1]

-

Oxidizing Agents: The presence of strong oxidizing agents can lead to degradation.

-

Enzymatic Activity: In biological matrices, esterases can hydrolyze the compound.

Recommended Storage and Handling

Proper storage and handling are crucial for maximizing the shelf life of this compound. The following table summarizes the recommended conditions based on the physical form of the standard.

| Form | Recommended Storage Temperature | Container | Atmosphere | Key Considerations |

| Solid (Powder) | ≤ -16°C (ideally -20°C ± 4°C)[2] | Glass vial with a Teflon-lined cap[2][3] | Inert (e.g., argon or nitrogen) is recommended for long-term storage | Allow the container to warm to room temperature before opening to prevent condensation.[2] |

| Organic Solution | -20°C ± 4°C[2][3] | Glass vial with a Teflon-lined cap[2][3] | Inert (e.g., argon or nitrogen)[2] | Avoid storing in plastic containers, as plasticizers may leach into the solvent.[2] Use glass or stainless steel pipettes for transfers.[2] |

General Handling Precautions:

-

Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use vials to minimize temperature fluctuations.[2]

-

Use High-Purity Solvents: Solvents such as chloroform, methanol, and ethanol are commonly used.[2] Ensure solvents are free of peroxides and other oxidizing impurities.

-

Protect from Light: Store solutions in amber vials or in the dark to prevent any potential for photodegradation.[1]

Potential Degradation Pathways

The two primary non-enzymatic degradation pathways for cholesteryl esters are hydrolysis and oxidation.

Hydrolysis

Hydrolysis of the ester bond in this compound results in the formation of cholesterol-d7 and pentadecanoic acid. This reaction is catalyzed by strong acids or bases and can be accelerated by elevated temperatures. In biological samples, esterases can also facilitate this process.

Oxidation

While the saturated pentadecanoate fatty acid chain is resistant to oxidation, the cholesterol moiety can be oxidized under harsh conditions, such as in the presence of strong oxidizing agents or prolonged exposure to high heat and oxygen.[4] This can lead to the formation of various oxysterols.

Experimental Protocols for Stability Assessment

To assess the stability of this compound under specific experimental conditions, a formal stability study can be conducted. This typically involves subjecting the compound to stressed conditions and monitoring its degradation over time.

Accelerated Stability Testing (Thermal Stress)

This method is used to predict long-term stability by accelerating degradation at elevated temperatures.

Protocol:

-

Sample Preparation: Prepare multiple aliquots of a known concentration of this compound in the desired solvent or matrix.

-

Storage Conditions: Store the aliquots at a range of elevated temperatures (e.g., 4°C, 25°C, 40°C, and 60°C) and a control at the recommended storage temperature (-20°C).[5] Protect all samples from light.

-

Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one aliquot from each temperature condition for analysis.

-

Analysis: Quantify the remaining this compound and any major degradation products (cholesterol-d7 and pentadecanoic acid) using a validated analytical method, such as LC-MS/MS.

-

Data Analysis: Plot the concentration of this compound against time for each temperature. The degradation rate constants can be calculated, and the Arrhenius equation can be used to estimate the shelf life at the recommended storage temperature.[6]

Photostability Testing

Protocol:

-

Sample Preparation: Prepare aliquots of this compound in the desired solvent in clear and amber glass vials.

-

Exposure: Expose the clear vials to a controlled light source (e.g., a photostability chamber with a specified light intensity). Wrap the amber vials in aluminum foil to serve as dark controls.

-

Time Points: At various time points, analyze the contents of both the exposed and control vials by LC-MS/MS.

-

Analysis: Compare the concentration of this compound in the light-exposed samples to the dark controls to determine the extent of photodegradation.

Analytical Method for Stability Assessment: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound and its potential degradation products.

Methodology:

-

Chromatography: Reversed-phase chromatography using a C18 column is typically employed for the separation of cholesteryl esters.

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used. Cholesteryl esters often form ammonium adducts in the positive ion mode.

-

Mass Spectrometry: Multiple reaction monitoring (MRM) is used for quantification.

-

Parent Ion: The [M+NH4]+ adduct of this compound.

-

Fragment Ion: A characteristic fragment ion for the cholesterol-d7 moiety.

-

-

Internal Standard: A non-endogenous, stable isotope-labeled lipid can be used as an internal standard for absolute quantification.

Signaling and Metabolic Pathways

This compound, as a stable isotope-labeled analog of a naturally occurring cholesteryl ester, can be used to trace the metabolic fate of cholesteryl esters in various biological systems.

Lipid Droplet Formation and Degradation

Cholesteryl esters are key components of lipid droplets, which are cellular organelles for storing neutral lipids.[7] The formation of lipid droplets begins with the synthesis of neutral lipids in the endoplasmic reticulum (ER). These lipids accumulate between the leaflets of the ER membrane, eventually budding off into the cytoplasm as mature lipid droplets.[8] The degradation of lipid droplets occurs through lipolysis by cytoplasmic lipases or through autophagy-mediated degradation (lipophagy).[9]

Caption: Overview of lipid droplet formation from the ER and subsequent degradation in the cytoplasm.

Role in Atherosclerosis

Cholesteryl esters are centrally involved in the pathogenesis of atherosclerosis. Low-density lipoproteins (LDL) transport cholesteryl esters in the circulation. In the arterial wall, LDL can become modified and taken up by macrophages, leading to the formation of foam cells, a hallmark of atherosclerotic plaques.[10] Reverse cholesterol transport, mediated by high-density lipoproteins (HDL), is a key process for removing excess cholesterol from peripheral tissues and transporting it back to the liver.[11]

Caption: Simplified pathway of cholesteryl ester transport and its role in atherosclerosis.

Conclusion

This compound is a chemically stable molecule when stored and handled correctly. Its stability is primarily influenced by temperature, pH, and the presence of oxidizing agents. For applications requiring the highest accuracy, it is recommended to perform stability checks under the specific experimental conditions to be used. The provided protocols and pathway diagrams serve as a comprehensive resource for researchers utilizing this important internal standard in their work.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. Frontiers | From Inert Storage to Biological Activity—In Search of Identity for Oxidized Cholesteryl Esters [frontiersin.org]

- 5. edepot.wur.nl [edepot.wur.nl]

- 6. Accelerated Stability Testing – History and Recent Developments | Handbook of Antioxidant Methodology: Approaches to Activity Determination | Books Gateway | Royal Society of Chemistry [books.rsc.org]

- 7. Lipid Droplets: Formation, Degradation, and Their Role in Cellular Responses to Flavivirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Biogenesis and Breakdown of Lipid Droplets in Pathological Conditions [frontiersin.org]

- 9. journals.physiology.org [journals.physiology.org]

- 10. The Role of Lipids and Lipoproteins in Atherosclerosis - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. bjcardio.co.uk [bjcardio.co.uk]

Methodological & Application

Revolutionizing Lipidomics: A Detailed LC-MS/MS Protocol for Cholesteryl Ester Analysis Using a Novel 15:0-d7 Internal Standard

For Immediate Release

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the comprehensive analysis of cholesteryl esters (CEs) in biological matrices. This protocol incorporates a novel deuterated internal standard, 15:0-d7 cholesteryl ester, to ensure accurate quantification and high reproducibility. The provided methodology is intended for researchers, scientists, and drug development professionals engaged in lipidomic studies and the investigation of metabolic disorders.

Introduction

Cholesteryl esters are neutral lipids that play a pivotal role in the storage and transport of cholesterol within the body. Dysregulation of CE metabolism is implicated in numerous diseases, including atherosclerosis, non-alcoholic fatty liver disease (NAFLD), and certain cancers.[1][2] Consequently, the accurate quantification of various CE species is crucial for understanding disease pathogenesis and for the development of novel therapeutic interventions.

Liquid chromatography-tandem mass spectrometry has emerged as a powerful tool for lipid analysis due to its high sensitivity and specificity.[1][2][3][4] This application note provides a comprehensive protocol for the analysis of CEs using a reverse-phase LC-MS/MS approach, which has been shown to be both sensitive and robust for quantifying cholesterol and its fatty acid esters.[2][3] The method's accuracy is enhanced by the use of a deuterated internal standard, 15:0-d7 cholesteryl ester.

Experimental Protocols

Materials and Reagents

-

Solvents: HPLC grade methanol, isopropanol, acetonitrile, water, and chloroform. Formic acid and ammonium formate.

-

Internal Standard: 15:0-d7 Cholesteryl Ester

-

Standards: A mixture of commercially available cholesteryl ester standards (e.g., CE 16:0, CE 18:0, CE 18:1, CE 18:2, CE 20:4).

-

Biological Matrix: Serum, plasma, tissue homogenates, or cell lysates.

Sample Preparation

-

Thawing: Thaw biological samples on ice.

-

Internal Standard Spiking: Spike 50 µL of the sample with the 15:0-d7 cholesteryl ester internal standard to a final concentration of 1 µg/mL.

-

Lipid Extraction (Folch Method):

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the spiked sample.

-

Vortex vigorously for 2 minutes.

-

Add 400 µL of 0.9% NaCl solution and vortex for another minute.

-

Centrifuge at 2000 x g for 10 minutes to induce phase separation.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Drying and Reconstitution:

-

Dry the collected organic phase under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile (1:1, v/v) for LC-MS/MS analysis.

-

Liquid Chromatography

-

Column: C18 reverse-phase column (e.g., Gemini 5U C18, 50 x 4.6 mm, 5 µm).[3][4]

-

Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.[5]

-

Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.[5]

-

Flow Rate: 0.5 mL/min.[3]

-

Gradient:

-

0-2 min: 30% B

-

2-15 min: Linear gradient from 30% to 100% B

-

15-20 min: Hold at 100% B

-

20.1-25 min: Return to 30% B and equilibrate.

-

-

Injection Volume: 5 µL.

Mass Spectrometry

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MS Parameters:

-

MS/MS Analysis: Multiple Reaction Monitoring (MRM) will be used. The precursor ion for all cholesteryl esters is the ammonium adduct [M+NH4]+. The characteristic product ion resulting from the collision-induced dissociation is the dehydrated cholesterol fragment at m/z 369.35.[6][7]

Data Presentation

The quantitative data for various cholesteryl ester species from a representative biological sample are summarized in the table below. Concentrations are calculated based on the ratio of the analyte peak area to the internal standard (15:0-d7 CE) peak area.

| Cholesteryl Ester Species | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Concentration (µg/mL) |

| 15:0-d7 CE (IS) | 630.7 | 369.4 | 14.2 | 1.0 |

| CE 16:0 (Palmitate) | 642.6 | 369.4 | 14.8 | 15.3 |

| CE 18:1 (Oleate) | 668.6 | 369.4 | 15.5 | 45.2 |

| CE 18:2 (Linoleate) | 666.6 | 369.4 | 15.3 | 88.7 |

| CE 20:4 (Arachidonate) | 690.6 | 369.4 | 16.1 | 22.1 |

Visualizations

Caption: Experimental workflow for LC-MS/MS analysis of cholesteryl esters.

Caption: Simplified metabolic pathway of intracellular cholesteryl ester synthesis and hydrolysis.

References

- 1. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biorxiv.org [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of a 15:0 Cholesteryl Ester-d7 Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

15:0 Cholesteryl ester-d7 (cholesteryl-d7 pentadecanoate) is a deuterated form of the cholesteryl pentadecanoate ester.[1] It is commonly utilized as an internal standard for the accurate quantification of its non-deuterated counterpart and other lipids in biological samples using mass spectrometry (MS) techniques, such as GC-MS or LC-MS.[2] The stability and purity of the stock solution are critical for generating reliable and reproducible experimental data.

This document provides a detailed protocol for the preparation of a standard stock solution of this compound, including information on its chemical properties, proper handling techniques for deuterated compounds, and a step-by-step experimental procedure.

Chemical and Physical Data

Proper storage and handling are crucial to maintain the integrity of the compound. The following table summarizes the key properties of this compound.

| Property | Value | References |

| Molecular Weight | 618.09 g/mol | [3][4][5] |

| Chemical Formula | C₄₂H₆₇D₇O₂ | [4] |

| CAS Number | 2260669-27-8 | [4] |

| Physical Form | Powder | [3] |

| Purity | >99% (TLC) | |

| Storage Temperature | -20°C | [1][3] |

| Shipping Conditions | Shipped on dry ice | [1] |

Experimental Protocol

This protocol details the procedure for preparing a 1 mg/mL stock solution of this compound. Adjust the mass of the compound and volume of the solvent accordingly to achieve the desired concentration.

Materials and Equipment

-

This compound (powder form)

-

High-purity solvent (e.g., Chloroform, HPLC-grade)

-

Calibrated analytical balance

-

Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

-

Glass Pasteur pipettes or syringes

-

Amber glass vials with PTFE-lined screw caps

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

Safety Precautions

-

Review the Safety Data Sheet (SDS) before handling the compound. The SDS for 15:0 cholesteryl-d7 ester indicates it is not classified as a hazardous substance.[5]

-

Perform all weighing and solvent handling steps in a well-ventilated fume hood.

-

Avoid inhalation of the powder and contact with skin and eyes.

-

Chloroform is a hazardous solvent; handle with appropriate care and ventilation.

Handling of Deuterated Compound

To maintain the isotopic purity of the standard, it is critical to prevent hydrogen-deuterium (H-D) exchange.[6]

-

Prevent Condensation: Before opening, allow the sealed vial of the deuterated standard to equilibrate to ambient laboratory temperature for at least 30-60 minutes. This prevents atmospheric moisture from condensing on the cold powder.[6]

-

Use Dry Equipment: Ensure all glassware and equipment are thoroughly clean and dry.

-

Inert Atmosphere (Optional but Recommended): For maximum accuracy, handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[6][7]

Step-by-Step Procedure

Step 1: Acclimatize the Standard

-

Remove the sealed vial of this compound from the -20°C freezer.

-

Place it in a desiccator at room temperature and allow it to warm for at least 30-60 minutes before opening.

Step 2: Weigh the Standard

-

Place a clean weighing boat on the calibrated analytical balance and tare it.

-

Carefully open the vial and accurately weigh the desired amount of the powder. For example, to prepare 1 mL of a 1 mg/mL solution, weigh out 1.0 mg.

-

Record the exact mass.

Step 3: Dissolution

-

Quantitatively transfer the weighed powder into a Class A volumetric flask of the appropriate size (e.g., a 1 mL flask for this example).

-

Add a small amount of the chosen solvent (e.g., ~0.5 mL of chloroform) to the flask.

-

Gently swirl the flask or use a vortex mixer at a low setting to dissolve the powder completely. The compound should be fully soluble in chloroform.

Step 4: Dilution to Final Volume

-

Once the solid is completely dissolved, carefully add more solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

-

Stopper the flask securely and mix the solution thoroughly by inverting the flask 10-15 times to ensure homogeneity.[7]

Step 5: Storage

-

Transfer the final stock solution into a clearly labeled, amber glass vial with a PTFE-lined screw cap to protect it from light.[7]

-

For long-term storage, store the solution at -20°C.[7]

-

It is advisable to prepare smaller aliquots for daily use to avoid repeated freeze-thaw cycles and temperature fluctuations of the main stock solution.[6]

Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 15:0 cholesteryl-d7 ester - AVANTI POLAR LIPIDS - 700144P [cogershop.com]

- 4. 15:0 Cholesteryl-d7 ester | 2260669-27-8 | KQD66927 [biosynth.com]

- 5. avantiresearch.com [avantiresearch.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Revolutionizing Plasma Lipidomics: A Detailed Protocol for Sample Preparation Utilizing 15:0 Cholesteryl Ester-d7 Internal Standard